3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

説明

特性

IUPAC Name |

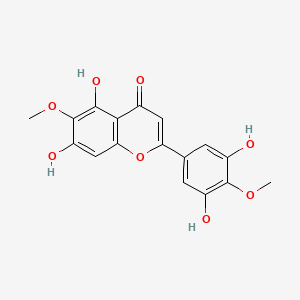

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-16-9(19)3-7(4-10(16)20)12-5-8(18)14-13(25-12)6-11(21)17(24-2)15(14)22/h3-6,19-22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPONYCCDEVQZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438379 |

Source

|

| Record name | 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125537-92-0 |

Source

|

| Record name | 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling a Rare Flavonoid: A Technical Guide to the Natural Sourcing and Isolation of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a rare and specific flavonoid. This document details its known natural source, presents a generalized protocol for its isolation based on established methods for similar compounds, and outlines its physicochemical properties. Due to the limited publicly available data on this specific molecule, this guide also highlights areas for future research and characterization.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. This compound is a unique member of the flavone subclass, characterized by a specific hydroxylation and methoxylation pattern on its phenyl and chromen-4-one rings. While research on this particular compound is still emerging, its structural features suggest potential for further investigation in medicinal chemistry and drug discovery.

Natural Sources

To date, the primary identified natural source of this compound is the aerial parts of Artemisia salsoloides, a plant belonging to the Asteraceae family.[1] The genus Artemisia is a rich source of various bioactive compounds, including a wide array of flavonoids.[2][3] While other structurally similar flavones have been isolated from different Artemisia species, A. salsoloides is the only confirmed source for this specific molecule based on available data.

Isolation and Purification Protocols

A specific, detailed experimental protocol for the isolation of this compound from Artemisia salsoloides is not extensively documented in publicly accessible literature. However, based on established methodologies for flavonoid extraction from the Artemisia genus, a generalized protocol can be proposed.[2] This multi-step process involves extraction, fractionation, and chromatographic purification.

3.1. Plant Material Preparation

-

Collection : The aerial parts of Artemisia salsoloides should be collected, preferably during the flowering season to ensure the highest concentration of secondary metabolites.

-

Drying : The plant material is air-dried in a shaded, well-ventilated area for approximately 10-14 days to reduce moisture content.

-

Grinding : The dried material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

3.2. Extraction

-

Maceration : A known quantity of the powdered plant material (e.g., 1 kg) is macerated in a large vessel with a polar solvent such as 80% methanol or ethanol at room temperature.[2] The solvent-to-solid ratio is typically around 10:1 (v/w).

-

Agitation : The mixture is agitated periodically for 24-48 hours to ensure thorough extraction.

-

Filtration and Concentration : The extract is filtered to remove solid plant debris. The process is repeated 2-3 times with fresh solvent to maximize yield. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3.3. Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Flavonoids, being moderately polar, are typically enriched in the ethyl acetate and chloroform fractions.

-

Each fraction is concentrated in vacuo to yield respective sub-extracts.

3.4. Chromatographic Purification

-

Column Chromatography : The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Thin-Layer Chromatography (TLC) : Fractions are collected and monitored by TLC, using an appropriate solvent system and visualizing with UV light or a suitable spray reagent (e.g., natural products-polyethylene glycol reagent).

-

Further Purification : Fractions containing the target compound are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) with a C18 column to achieve high purity.

Physicochemical and Spectroscopic Data

As of the latest literature review, specific experimental spectroscopic data (¹H-NMR, ¹³C-NMR, MS) for this compound have not been published. The following table summarizes its basic physicochemical properties, which are computationally derived.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₈ |

| Molecular Weight | 346.29 g/mol |

| IUPAC Name | 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |

| Canonical SMILES | COC1=C(C(=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O |

Note: These properties are predicted and await experimental verification.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Flavonoids as a class are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and anticancer effects. The unique substitution pattern of this flavone warrants future investigation into its potential therapeutic properties.

Experimental Workflow and Logic Diagrams

Given the absence of data on specific signaling pathways, a generalized experimental workflow for the isolation and characterization of this compound is presented below. This diagram outlines the logical sequence of steps from plant material to a pure, identified compound.

Caption: Generalized workflow for the isolation and characterization of the target flavone.

Conclusion and Future Directions

This compound is a sparsely studied natural product with a confirmed origin in Artemisia salsoloides. This guide provides a foundational, generalized protocol for its isolation, which can be optimized by researchers. Significant knowledge gaps remain, particularly concerning its spectroscopic characterization and biological activities. Future research should focus on:

-

Developing a specific and optimized isolation protocol from A. salsoloides to determine its natural abundance.

-

Complete structural elucidation using modern spectroscopic techniques (1D/2D NMR, HR-MS).

-

Comprehensive screening for biological activities (e.g., antioxidant, anti-inflammatory, cytotoxic) to uncover its therapeutic potential.

-

Investigation of its mechanism of action and identification of any modulated signaling pathways.

Addressing these research questions will be crucial in unlocking the full potential of this unique flavonoid for scientific and therapeutic applications.

References

Characterization of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: An In-depth Technical Guide

Introduction

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a flavonoid that has been isolated from the aerial parts of Artemisia salsoloides.[1] As a member of the polymethoxyflavone (PMF) class of natural products, it holds potential for various biological activities, given that PMFs are known for their anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] The precise characterization of such molecules is paramount for drug development and scientific research. Due to the limited availability of specific spectral data for this compound, this guide provides a comprehensive overview of the core analytical techniques used for the characterization of its close structural isomers, the tetrahydroxy-dimethoxyflavones. The methodologies and data presented herein serve as a robust framework for researchers, scientists, and drug development professionals engaged in the study of this class of compounds.

Spectroscopic and Chromatographic Characterization

The structural elucidation of tetrahydroxy-dimethoxyflavones relies on a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is employed for the separation and quantification of these compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for detailed structural analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the analysis of polymethoxyflavones and their hydroxylated derivatives.[5][6] It allows for the separation of complex mixtures and the quantification of individual components.

Table 1: HPLC Parameters for the Analysis of Related Polymethoxyflavones

| Parameter | Value | Reference |

| Column | Ascentis RP-Amide C16 (150 × 4.6 mm i.d., 3 µm particle size) | [6] |

| Mobile Phase | A: Water with 0.15% acetic acid; B: Acetonitrile | [6] |

| Gradient Elution | A binary gradient elution program is typically used. | [6] |

| Flow Rate | 0.6 mL/min | [6] |

| Column Temperature | 35 °C | [6] |

| Injection Volume | 10 µL | [6] |

| Detection | UV detector | [5] |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the sample containing the flavonoid in a suitable solvent, such as methanol or a mixture of methanol and water. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Instrumentation: Use an HPLC system equipped with a UV detector, a gradient pump, and a column oven.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1. The specific gradient elution program will need to be optimized based on the specific mixture of flavonoids being analyzed.

-

Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram at a suitable wavelength, typically around 280 nm or 340 nm for flavonoids.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including flavonoids. ¹H NMR provides information about the protons in the molecule, while ¹³C NMR details the carbon skeleton. 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule.

Table 2: ¹H and ¹³C NMR Data for a Representative Tetrahydroxy-dimethoxyflavone Isomer

| Position | δH (ppm) | δC (ppm) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| OMe | - | - |

| OMe | - | - |

| Note: Specific data for this compound is not available in the provided search results. This table is a template for data that would be collected. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of the purified flavonoid (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

-

Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and determine the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. When coupled with a chromatographic technique like LC (LC-MS), it becomes a highly sensitive and specific analytical tool.

Table 3: Mass Spectrometry Data for 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |

| LC-ESI-QTOF | 347.0761 | 317.0292, 182.9922, 289.034, 154.9974, 135.044 | [7] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare the sample as described for HPLC analysis.

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).

-

Chromatographic Conditions: Employ an appropriate HPLC method to separate the components of the sample before they enter the mass spectrometer.

-

Mass Spectrometry Conditions: Optimize the mass spectrometer parameters, including ionization mode (e.g., ESI positive or negative), capillary voltage, and collision energy, to achieve the best signal for the target compound.

-

Data Analysis: Analyze the mass spectra to determine the molecular weight of the compound and study its fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the substitution pattern of the flavonoid skeleton. The absorption maxima (λmax) are indicative of the arrangement of hydroxyl and methoxy groups on the A and B rings.

Table 4: Typical UV-Vis Absorption Maxima for Flavonoids

| Band | Wavelength Range (nm) | Description |

| Band I | 300 - 380 | Associated with the B-ring cinnamoyl system |

| Band II | 240 - 280 | Associated with the A-ring benzoyl system |

Note: The exact λmax values are dependent on the specific substitution pattern and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified flavonoid in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200-500 nm.

-

Data Analysis: Identify the λmax of the absorption bands. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can provide additional information about the location of free hydroxyl groups.

Biological Activity and Signaling Pathways

Polymethoxyflavones are known to modulate various signaling pathways, contributing to their anti-inflammatory and anti-cancer effects.[2][3] These compounds can influence key pathways such as NF-κB, PI3K/Akt, and MAPK.[2][8]

Caption: General workflow for characterization of tetrahydroxy-dimethoxyflavones.

Conclusion

The comprehensive characterization of this compound and its isomers is crucial for advancing our understanding of their potential therapeutic applications. This guide provides a detailed overview of the essential analytical techniques, including HPLC, NMR, MS, and UV-Vis spectroscopy, that are employed for their separation and structural elucidation. The provided experimental protocols and representative data for closely related isomers offer a valuable resource for researchers in the field. Furthermore, the visualization of a key signaling pathway modulated by polymethoxyflavones highlights the molecular mechanisms underlying their biological activities. As research in this area continues, the application of these characterization techniques will be instrumental in unlocking the full potential of this promising class of natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | C17H14O8 | CID 5321859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Putative Biosynthesis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a substituted flavonoid with potential pharmacological relevance. While the complete pathway has not been elucidated in a single organism, this document constructs a scientifically plausible sequence of enzymatic reactions based on established principles of flavonoid biosynthesis. It details the key enzyme classes involved, including chalcone synthase, hydroxylases, and O-methyltransferases, and provides a framework for future research and metabolic engineering efforts. All quantitative data for representative enzymes are summarized in tabular format, and the proposed pathway and experimental workflows are visualized using Graphviz diagrams.

Introduction to Methoxylated Flavonoids

Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 skeleton.[1] Within this extensive family, methoxylated flavonoids are of particular interest due to their enhanced biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The process of O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), increases the lipophilicity and metabolic stability of the flavonoid core.[2][3] This modification can improve bioavailability and therapeutic efficacy, making these compounds attractive targets for drug discovery and development.[4] this compound, isolated from the aerial parts of Artemisia salsoloides, is a polymethoxylated flavonoid whose biosynthesis is hypothesized to involve a series of hydroxylation and methylation events on a flavone backbone.[5]

The Core Biosynthetic Pathway: A Putative Route

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of a flavanone precursor, which is subsequently converted to a flavone and then tailored by a series of hydroxylation and methylation reactions.

Phenylpropanoid Pathway and Flavanone Core Synthesis

The pathway begins with the amino acid L-phenylalanine. Three key enzymes are responsible for its conversion to p-coumaroyl-CoA, the primary precursor for all flavonoids:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.[6]

This precursor then enters the flavonoid-specific pathway:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7]

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to the flavanone, naringenin (5,7,4'-trihydroxyflavanone).[7]

Formation of the Flavone Backbone and B-Ring Hydroxylation

Naringenin serves as a critical branch-point intermediate.[8] To form the flavone backbone and introduce the necessary hydroxyl groups on the B-ring, the following enzymatic steps are proposed:

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450-dependent monooxygenase that hydroxylates naringenin at the 3'-position to produce eriodictyol (5,7,3',4'-tetrahydroxyflavanone).[9][10]

-

Flavone Synthase (FNS): This enzyme introduces a double bond between C2 and C3 of eriodictyol to form the flavone luteolin (5,7,3',4'-tetrahydroxyflavone).[8][11] Plants utilize two types of FNS; FNS I is a soluble dioxygenase, while FNS II is a membrane-bound cytochrome P450 enzyme.[7][8]

An alternative, though less common, route could involve the conversion of naringenin to apigenin by FNS first, followed by hydroxylation by F3'H to yield luteolin.

A-Ring and B-Ring Tailoring Reactions

The final steps in the biosynthesis involve further hydroxylation and subsequent methylation of the luteolin core. The precise order of these events is dependent on the substrate specificity of the enzymes in the host organism.

-

Flavonoid 6-Hydroxylase (F6H): This cytochrome P450 monooxygenase hydroxylates the A-ring of luteolin at the C-6 position to yield 5,6,7,3',4'-pentahydroxyflavone.[12][13][14]

-

O-Methyltransferases (OMTs): Two specific methylation events are required to produce the final product. These reactions utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[2][3]

-

Flavonoid 4'-O-methyltransferase (F4'OMT): Catalyzes the transfer of a methyl group to the 4'-hydroxyl group.

-

Flavonoid 6-O-methyltransferase (F6OMT): Catalyzes the methylation of the 6-hydroxyl group.

-

The final product, this compound, is thus formed. It is important to note that the structure in the topic title has a 5'-hydroxyl group, which is not accounted for in this pathway starting from luteolin. A more likely precursor would need to be hydroxylated at the 5' position. This would involve a Flavonoid 3',5'-Hydroxylase (F3'5'H) acting on naringenin to produce 5,7,3',4',5'-pentahydroxyflavanone, which would then be converted by FNS to tricetin (5,7,3',4',5'-pentahydroxyflavone). Subsequent 6-hydroxylation and methylation at the 4' and 6 positions would lead to a hexahydroxy-dimethoxyflavone. Given the name, it is plausible there is a typographical error and the intended compound is based on a more common flavonoid scaffold. Assuming the name is correct, the pathway would need to be adjusted to include F3'5'H.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from L-phenylalanine to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. maxapress.com [maxapress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoid 3′-monooxygenase - Wikipedia [en.wikipedia.org]

- 10. portal.fis.tum.de [portal.fis.tum.de]

- 11. The Flavonoid Biosynthesis Network in Plants | Encyclopedia MDPI [encyclopedia.pub]

- 12. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoid 6-hydroxylase from soybean (Glycine max L.), a novel plant P-450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Biological activity of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

An In-depth Technical Guide on the Biological Activity of Methoxyflavones Structurally Related to 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Disclaimer: Direct experimental data on the biological activity of this compound is limited in publicly available literature. This guide provides a comprehensive overview of the biological activities of structurally similar polymethoxyflavones (PMFs) to infer the potential therapeutic properties of the target compound. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone.[1] These natural products, commonly found in citrus peels and certain medicinal plants, have garnered significant scientific interest due to their diverse pharmacological activities.[1][2] This technical guide summarizes the key biological activities of several well-studied PMFs that are structurally related to this compound, with a focus on their anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Numerous methoxyflavones have demonstrated potent anticancer activities across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3][4][5]

Quantitative Data: In Vitro Cytotoxicity of Structurally Related Methoxyflavones

| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| 4',5-dihydroxy-3',6,7-trimethoxyflavone (Cirsilineol) | Prostate Cancer | DU-145 | 7 | Not Specified | [3] |

| 5,6,3',4'-tetrahydroxy-7-methoxyflavone | - | - | 14.0 (chymotrypsin-like), 5.4 (caspase-like), 24.1 (trypsin-like) | - | [6] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Prostate Cancer | DU-145 | ~25 | Not Specified | [7] |

Signaling Pathways in Anticancer Activity

A recurring mechanism underlying the anticancer effects of methoxyflavones is the modulation of critical signaling pathways. For instance, Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to suppress the NF-κB/Akt signaling pathway in prostate cancer cells.[5][7] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and the proliferative protein COX-2, ultimately inducing apoptosis.[5]

Caption: Anticancer mechanism of Acacetin via Akt/NF-κB inhibition.

Anti-inflammatory Activity

Methoxyflavones have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.[8][9][10][11]

Several polymethoxyflavones, such as 3,5,6,7,3′,4′-hexamethoxyflavone, have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[8]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many methoxyflavones are mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[8][9]

Caption: Anti-inflammatory mechanism of methoxyflavones.

Antioxidant Activity

The antioxidant properties of flavonoids are crucial to their biological effects.[12][13] While methoxylation can sometimes reduce the radical scavenging ability compared to their hydroxylated counterparts, many methoxyflavones still exhibit significant antioxidant activity.[12] They can directly scavenge free radicals and modulate cellular antioxidant defense systems.[3]

For example, certain methoxyflavones isolated from Kaempferia parviflora have been shown to suppress TNF-α-induced reactive oxygen species (ROS) generation in normal human dermal fibroblasts.[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][7]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Caption: Experimental workflow for the MTT assay.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.[7]

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target protein, followed by incubation with secondary antibodies conjugated to a reporter enzyme.

-

Detection: Detect the protein bands using a suitable detection reagent.

-

Conclusion

While direct data on this compound is scarce, the extensive research on structurally similar polymethoxyflavones highlights the potential of this class of compounds as valuable leads for drug discovery and development. Their well-documented anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways, warrant further investigation into the specific activities of this compound. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research in this promising area.

References

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6,3',4'-Tetrahydroxy-7-methoxyflavone as a novel potential proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro antioxidant potential of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the foundational principles of flavonoid antioxidant activity, detailed experimental protocols for key in vitro assays, and logical workflows for its evaluation. The structure-activity relationships of flavonoids suggest that the presence of methoxy groups may modulate the antioxidant capacity of the parent polyhydroxyflavone structure. This guide serves as a resource for researchers seeking to investigate the antioxidant properties of this specific flavone, providing the necessary methodological framework for such an endeavor.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, recognized for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. Their antioxidant activity is a key attribute, primarily stemming from their ability to scavenge free radicals and chelate metal ions. The compound this compound is a specific flavone whose antioxidant potential has not been extensively documented. Understanding its capacity to mitigate oxidative stress is crucial for evaluating its potential as a therapeutic agent. This guide outlines the standard methodologies and theoretical considerations for assessing its in vitro antioxidant activity.

Data Presentation: A Predictive Framework

Quantitative data on the in vitro antioxidant activity of this compound is not currently available in peer-reviewed literature. However, based on established structure-activity relationships for flavonoids, a predictive framework can be proposed. The antioxidant capacity of flavonoids is heavily influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups.

Structure-Activity Relationship Insights:

-

Hydroxyl Groups: The presence of hydroxyl groups is critical for radical scavenging activity. The o-dihydroxy (catechol) structure in the B-ring is a particularly strong determinant of high antioxidant capacity.

-

Methoxy Groups: Methoxy groups generally diminish the radical scavenging activity compared to hydroxyl groups. This is attributed to the substitution of a hydrogen-donating hydroxyl group with a less reactive methoxy group. However, methoxylation can increase the lipophilicity and metabolic stability of the compound.

Given the structure of this compound, it is hypothesized that its antioxidant activity will be influenced by the interplay between its four hydroxyl groups and two methoxy groups. To quantify this, the following in vitro assays are recommended. The table below is presented as a template for organizing experimental results.

Table 1: Template for Quantitative Antioxidant Activity Data

| Assay | Test Compound (IC50 µM/µg/mL) | Positive Control (e.g., Quercetin, Trolox) (IC50 µM/µg/mL) |

| DPPH Radical Scavenging Activity | Data to be determined | Insert value |

| ABTS Radical Cation Scavenging Activity | Data to be determined | Insert value |

| Superoxide Anion Scavenging Activity | Data to be determined | Insert value |

| Ferric Reducing Antioxidant Power (FRAP) | Data to be determined (µM Fe(II)/mg) | Insert value |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or quercetin) to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the test compound or standard at various concentrations to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from a dose-response curve.

-

Superoxide Anion Radical Scavenging Assay

Principle: This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic (e.g., phenazine methosulfate-NADH) or enzymatic (e.g., xanthine-xanthine oxidase) system. The antioxidant's ability to scavenge the superoxide radicals and inhibit the formation of formazan is measured.

Protocol (NADH-PMS-NBT System):

-

Reagent Preparation:

-

Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of phenazine methosulfate (PMS) (e.g., 60 µM) in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, mix the test compound at various concentrations with the NBT and NADH solutions.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the test compound compared to the control.

-

The IC50 value is then determined.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

Add 20 µL of the test compound or standard to a 96-well plate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

Visualization of Experimental Workflow and Potential Mechanisms

To facilitate a clear understanding of the experimental process and potential antioxidant mechanisms, the following diagrams are provided.

Caption: Workflow for in vitro antioxidant potential assessment.

Caption: Potential radical scavenging mechanisms.

Conclusion

While direct experimental evidence for the in vitro antioxidant potential of this compound is currently lacking, this technical guide provides a robust framework for its investigation. Based on the principles of flavonoid structure-activity relationships, it is anticipated that this compound will exhibit antioxidant properties, though potentially modulated by its methoxy substitutions. The detailed protocols and workflows presented herein offer a clear path for researchers to quantitatively assess its efficacy in scavenging various free radicals and to contribute valuable data to the field of antioxidant research. Such studies are essential to fully elucidate the therapeutic potential of this and other novel flavonoids.

An In-depth Technical Guide on 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: Discovery and Scientific Landscape

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural flavonoid, 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone. While the existence of this compound has been documented, detailed research on its discovery, synthesis, and biological activities remains limited. This guide consolidates the available information and provides context through related compounds and general methodologies in flavonoid research.

Discovery and History

The flavonoid this compound has been identified as a natural product isolated from the aerial parts of Artemisia salsoloides.[1][2] The genus Artemisia, belonging to the Asteraceae family, is a rich source of a diverse array of secondary metabolites, including a wide variety of flavonoids. Many of these compounds are of significant interest to scientists due to their potential medicinal and nutritional applications, exhibiting a broad range of pharmacological and biological activities.

Physicochemical Properties

Detailed experimental data for this compound is scarce. However, its basic physicochemical properties can be calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₈ | Calculated |

| Molecular Weight | 346.29 g/mol | Calculated |

| IUPAC Name | 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | - |

| Canonical SMILES | COC1=C(C(=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O | - |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

Isolation from Natural Sources

While the specific protocol for the isolation of this compound from Artemisia salsoloides is not detailed in available literature, a general methodology for the extraction and isolation of flavonoids from Artemisia species can be outlined. This representative protocol is based on common techniques used in phytochemical research.

General Experimental Protocol for Flavonoid Isolation

-

Plant Material Collection and Preparation: The aerial parts of the plant are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The flavonoid-rich fractions are subjected to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: The fraction is applied to a silica gel or Sephadex LH-20 column and eluted with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on their polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions obtained from column chromatography can be achieved using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often carried out using preparative or semi-preparative HPLC to yield the pure compound.

-

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including UV-Vis, FT-IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, DEPT, COSY, HSQC, HMBC).

Visualized Workflow for Flavonoid Isolation

Synthesis

A specific synthetic route for this compound has not been reported in the scientific literature. However, the synthesis of polyhydroxy-polymethoxyflavones generally follows established methods in flavonoid chemistry, often involving the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization.

A plausible, though not yet documented, synthetic approach could involve:

-

Synthesis of Key Intermediates: Preparation of a suitably protected 2-hydroxy-4,6-dimethoxyacetophenone derivative and a protected 3,5-dihydroxy-4-methoxybenzaldehyde. The protecting groups are crucial to prevent unwanted side reactions of the hydroxyl groups.

-

Chalcone Formation: Base-catalyzed Claisen-Schmidt condensation of the acetophenone and benzaldehyde derivatives to form the corresponding chalcone.

-

Oxidative Cyclization: The resulting chalcone is then cyclized to the flavone skeleton. This can be achieved through various methods, such as treatment with iodine in DMSO or using other oxidizing agents.

-

Deprotection: Removal of the protecting groups to yield the final target molecule, this compound.

Visualized General Synthetic Pathway

Biological Activity

As of the current literature review, there are no specific studies detailing the biological activities of this compound. However, the biological potential of this compound can be inferred from the activities of structurally similar flavonoids, particularly those isolated from the Artemisia genus. Flavonoids with multiple hydroxyl and methoxyl groups often exhibit a range of pharmacological effects.

Reported Biological Activities of Structurally Related Flavonoids from Artemisia

| Flavonoid | Structure | Reported Biological Activities | Source Organism |

| Cirsilineol | 5,4'-dihydroxy-6,7,3'-trimethoxyflavone | Anticancer, anti-inflammatory, antioxidant | Artemisia sp. |

| Eupatilin | 5,7-dihydroxy-6,3',4'-trimethoxyflavone | Anti-inflammatory, anticancer, antioxidant | Artemisia sp. |

| Jaceosidin | 5,7,4'-trihydroxy-6,3'-dimethoxyflavone | Anti-inflammatory, anticancer | Artemisia sp. |

| Axillarin | 5,7,3',4'-tetrahydroxy-3,6-dimethoxyflavone | Anti-inflammatory | Artemisia copa |

Given the structural similarities, it is plausible that this compound may also possess antioxidant, anti-inflammatory, and cytotoxic properties. However, this remains to be confirmed through dedicated biological screening.

Potential Signaling Pathway Modulation (Hypothetical)

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. While not demonstrated for the title compound, a closely related flavonoid like eupatilin has been shown to inhibit this pathway.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid whose scientific exploration is still in its infancy. Its confirmed presence in Artemisia salsoloides warrants further investigation to fully characterize its chemical and biological properties. Future research should prioritize the following:

-

Re-isolation and Full Characterization: A detailed phytochemical study on Artemisia salsoloides to re-isolate the compound and fully characterize it using modern spectroscopic techniques.

-

Total Synthesis: Development of a robust synthetic route to enable the production of larger quantities for extensive biological testing.

-

Biological Screening: A comprehensive evaluation of its biological activities, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential.

-

Mechanism of Action Studies: If promising activities are identified, further studies should be conducted to elucidate the underlying molecular mechanisms and signaling pathways.

This technical guide serves as a foundational document to stimulate and guide future research on this potentially valuable natural product.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information on 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a flavonoid compound. Due to the limited availability of data for this specific molecule, this guide also incorporates information from closely related structural analogs to provide a broader context for its potential properties and biological activities.

Chemical and Physical Properties

This compound is a flavonoid with the chemical formula C₁₇H₁₄O₈ and a molecular weight of 346.291 g/mol .[1] It is described as a yellow powder with a purity of 95% to 99%, as determined by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD).[1] The compound is identified by its CAS number 125537-92-0 and can be characterized using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation |

| CAS Number | 125537-92-0 | [1] |

| Molecular Formula | C₁₇H₁₄O₈ | [1][2] |

| Molecular Weight | 346.291 g/mol | [1] |

| Physical Description | Yellow powder | [1] |

| Purity | 95% - 99% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data:

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound are not extensively reported, a structurally similar compound, 5,7,3',5'-Tetrahydroxy-6,4'-dimethoxyflavone, has been shown to exhibit notable biological effects. This analog demonstrates cytotoxic activity against P-388 cell lines, potentially through the inhibition of DNA topoisomerase IIα.[3] Furthermore, it has displayed anti-HIV-1 activity, including the inhibition of HIV-1 reverse transcriptase.[1]

Given the structural similarities, it is plausible that this compound may possess similar cytotoxic and antiviral properties. Flavonoids, as a class, are known to interact with various cellular signaling pathways. Inhibition of DNA topoisomerase II is a known mechanism of action for several flavonoids, leading to apoptosis in cancer cells.

Additionally, many flavonoids are known to possess anti-inflammatory properties through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not explicitly available. However, based on established methodologies for flavonoids, the following general protocols can be adapted.

This flavonoid has been isolated from the aerial parts of Artemisia salsoloides.[5] A general protocol for the isolation of flavonoids from Artemisia species is as follows:

Protocol:

-

Extraction: The air-dried and powdered plant material is macerated with methanol at room temperature.

-

Fractionation: The crude methanol extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol.

-

Purification: Fractions containing the target compound, as identified by Thin-Layer Chromatography (TLC), are combined and further purified by preparative HPLC or recrystallization to yield the pure this compound.

The synthesis of 6-methoxyflavones can be achieved through various established methods. A common approach involves the Baker-Venkataraman rearrangement. A general synthetic scheme is outlined below, which would require adaptation for the specific substitution pattern of the target molecule.

General Synthetic Steps:

-

Acetophenone Formation: Synthesis of a suitably substituted 2-hydroxyacetophenone.

-

Esterification: Acylation of the 2-hydroxyacetophenone with a substituted benzoyl chloride.

-

Baker-Venkataraman Rearrangement: The resulting ester is treated with a base (e.g., potassium hydroxide in pyridine) to form a 1,3-diketone.

-

Cyclization: Acid-catalyzed cyclization of the 1,3-diketone yields the flavone.

-

Demethylation/Modification of Substituents: Selective demethylation or other modifications to achieve the final desired hydroxyl and methoxy substitution pattern.

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., P-388) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

This assay determines the inhibitory effect of the compound on the activity of HIV-1 reverse transcriptase (RT).

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (with one being radiolabeled or fluorescently labeled), and the HIV-1 RT enzyme is prepared in a suitable buffer.

-

Compound Incubation: Various concentrations of this compound are pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the template/primer and dNTPs.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified, typically by measuring the incorporation of the labeled nucleotide. This can be done by precipitation of the DNA followed by scintillation counting (for radiolabeled nucleotides) or by using a fluorescent plate reader. The inhibitory activity is calculated relative to a control without the compound.

Conclusion

This compound is a flavonoid with potential for biological activity, particularly in the areas of cancer and viral diseases, based on the known activities of a close structural analog. While specific experimental data for this compound is limited, the general methodologies for flavonoid research provide a solid foundation for its further investigation. Future studies should focus on the detailed characterization of its physicochemical properties, the elucidation of its biological activities, and the specific signaling pathways it modulates. This will be crucial for determining its potential as a lead compound in drug discovery and development.

References

- 1. amsbio.com [amsbio.com]

- 2. Bioflavonoids as Poisons of Human Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids and their derivatives as DNA topoisomerase inhibitors with anti-cancer activity in various cell models: Exploring a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | C17H14O7 | CID 10359254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the laboratory-scale preparation of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a polysubstituted flavonoid of interest for pharmacological research. The synthesis is based on the well-established Claisen-Schmidt condensation of a substituted acetophenone and a substituted benzaldehyde to form a chalcone intermediate, followed by an oxidative cyclization to yield the target flavone. This protocol offers a clear and reproducible methodology for obtaining this compound for further investigation of its biological activities.

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. They have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy groups on the flavone scaffold plays a crucial role in determining their therapeutic potential. This compound is a specific flavone whose biological activities are of research interest. This document outlines a detailed protocol for its chemical synthesis.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The initial step involves a base-catalyzed Claisen-Schmidt condensation between 2,4,6-trihydroxy-3,5-dimethoxyacetophenone and 3,5-dihydroxybenzaldehyde to form the corresponding chalcone intermediate. The subsequent step is an oxidative cyclization of the chalcone using iodine in dimethyl sulfoxide (DMSO) to yield the final flavone product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',3,4',5,6'-Pentahydroxy-3',5'-dimethoxychalcone (Chalcone Intermediate)

Materials:

-

2,4,6-Trihydroxy-3,5-dimethoxyacetophenone (1.0 eq)

-

3,5-Dihydroxybenzaldehyde (1.0 eq)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl, 10% aqueous solution)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2,4,6-trihydroxy-3,5-dimethoxyacetophenone and 1.0 equivalent of 3,5-dihydroxybenzaldehyde in ethanol (50-100 mL).

-

Prepare a 40% aqueous solution of potassium hydroxide.

-

Cool the flask containing the starting materials in an ice bath.

-

Slowly add the KOH solution dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl with constant stirring. This will cause the chalcone product to precipitate.

-

Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

Materials:

-

2',3,4',5,6'-Pentahydroxy-3',5'-dimethoxychalcone (1.0 eq)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Sodium thiosulfate (Na₂S₂O₃, 10% aqueous solution)

-

Round-bottom flask (100 mL)

-

Heating mantle with a stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the chalcone intermediate in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (approximately 10 mol%) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated solid is the crude flavone product.

-

Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1 | Claisen-Schmidt Condensation | KOH | EtOH/H₂O | Room Temp. | 24-48 | 70-85 |

| 2 | Oxidative Cyclization | I₂ | DMSO | 100-120 °C | 4-6 | 60-75 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Expected Value |

| Molecular Formula | C₁₇H₁₄O₈ |

| Molecular Weight | 346.29 g/mol |

| Appearance | Yellow solid |

| Melting Point | To be determined |

| ¹H NMR (DMSO-d₆) | Expected peaks for aromatic protons and methoxy groups. |

| ¹³C NMR (DMSO-d₆) | Expected peaks for flavonoid carbon skeleton. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |

Potential Biological Signaling Pathways

Polysubstituted flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require experimental validation, related flavonoids have been shown to influence pathways involved in inflammation, apoptosis, and cell cycle regulation.

Figure 2: Potential signaling pathways modulated by polysubstituted flavonoids.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Potassium hydroxide is corrosive and should be handled with care.

-

DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

-

Iodine is a hazardous substance; avoid inhalation of its vapors.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is based on established synthetic routes for flavonoids and can be readily implemented in a standard organic chemistry laboratory. The availability of this synthetic protocol will facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.

Application Note: HPLC Analysis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a flavonoid of interest in phytochemical and pharmacological research due to the potential biological activities associated with flavonoids. Accurate and reliable quantification of this compound is essential for quality control, standardization of extracts, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on established principles for the analysis of structurally similar flavonoid compounds.

The principle of this method relies on reversed-phase HPLC (RP-HPLC) to separate the target analyte from other components in a sample matrix. A C18 stationary phase is employed to separate compounds based on their hydrophobicity. A gradient elution with an acidified mobile phase is utilized to ensure efficient separation and good peak shape for the polar polyhydroxylated and methoxylated flavone. Detection is performed using a Diode-Array Detector (DAD), which allows for spectral analysis to confirm peak identity and purity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a reference standard.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the recommended chromatographic conditions for the HPLC analysis of this compound.

| Parameter | Recommended Condition |

| HPLC System | Standard HPLC with quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD) |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm and 340 nm (DAD monitoring from 200-400 nm) |

| Run Time | 40 minutes |

Experimental Protocols

1. Materials and Reagents

-

Reference Standard: this compound (purity ≥ 98%)

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (analytical grade), Deionized water (18.2 MΩ·cm)

-

Sample Matrix: e.g., Dried and powdered plant material containing the target analyte.

2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation (from Plant Extract)

-

Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (initial conditions, 90% A: 10% B).

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

5. HPLC Analysis

-

Set up the HPLC system with the chromatographic conditions specified in the Quantitative Data Summary table.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions and the sample extract into the HPLC system.

6. Data Analysis and Quantification

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard obtained from the DAD.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Integrate the peak area of the analyte in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

7. Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Assess the ability to detect the analyte in the presence of other components in the sample matrix.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value (recovery).

-

Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Application Notes and Protocols for Cell-based Assay Design: Evaluating 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a specific flavonoid whose biological effects are of significant interest. This document provides a detailed guide for the design and implementation of cell-based assays to characterize the cytotoxic, apoptotic, and anti-inflammatory potential of this compound. The provided protocols and data presentation formats are intended to facilitate research and drug discovery efforts.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

Data Presentation: Cell Viability

Table 1: Cytotoxic Effect of this compound on HeLa Cells.

| Concentration (µM) | 24h Cell Viability (%) | 48h Cell Viability (%) | 72h Cell Viability (%) |

| Vehicle Control | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |

| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 3.5 |

| 1 | 92.5 ± 4.1 | 85.3 ± 3.8 | 78.1 ± 4.0 |

| 10 | 75.8 ± 3.5 | 60.1 ± 4.5 | 45.7 ± 3.9 |

| 50 | 50.3 ± 2.9 | 35.8 ± 3.1 | 22.4 ± 2.5 |

| 100 | 30.1 ± 2.5 | 15.2 ± 2.2 | 8.9 ± 1.8 |

Data are presented as mean ± standard deviation (n=3).

Visualization: MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To determine if the observed cytotoxicity of this compound is due to the induction of apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[9][10] Flow cytometry is used to quantify the stained cell populations.

Experimental Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density of 1 x 10⁶ cells per well.

-